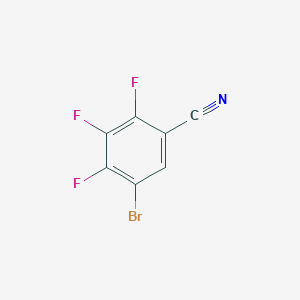
5-Bromo-2,3,4-trifluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,3,4-trifluorobenzonitrile: is an organic compound with the molecular formula C7HBrF3N . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and three fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3,4-trifluorobenzonitrile typically involves the bromination of 2,3,4-trifluorobenzonitrile. The process can be summarized as follows:
Starting Material: 2,3,4-trifluorobenzonitrile.
Reagents: Bromine, acetic acid, sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2,3,4-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 5-Bromo-2,3,4-trifluoroaniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Aplicaciones Científicas De Investigación
5-Bromo-2,3,4-trifluorobenzonitrile is used in a variety of scientific research applications:
Chemistry: As a reagent in organic synthesis to create more complex molecules.
Biology: In the study of biochemical pathways and interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly fluorinated drugs.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,3,4-trifluorobenzonitrile is not fully understood. it is believed to act as a nucleophile, reacting with other molecules to form new compounds. This reactivity makes it useful in various synthetic applications.
Comparación Con Compuestos Similares
2,3,4-Trifluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-fluorobenzonitrile: Contains fewer fluorine atoms, affecting its chemical properties and reactivity.
2,4,5-Trifluorobenzonitrile: Different substitution pattern on the benzene ring, leading to different reactivity and applications.
Uniqueness: 5-Bromo-2,3,4-trifluorobenzonitrile is unique due to the presence of both bromine and three fluorine atoms, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
IUPAC Name |
5-bromo-2,3,4-trifluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF3N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHJQDHPDKXJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
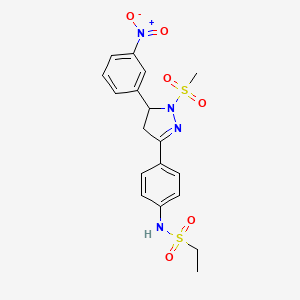
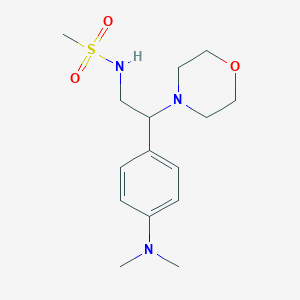


![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2883340.png)
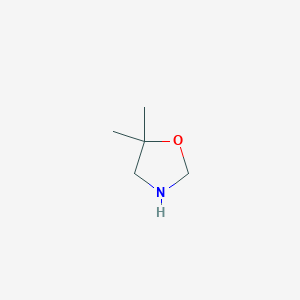



![1-[(3-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2883347.png)
![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2883348.png)
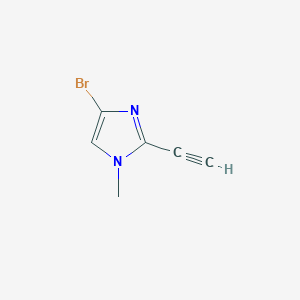

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2883353.png)
